3-acetyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Description
3-acetyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19NO4S2 and its molecular weight is 389.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Cascade Reactions : A study by Wang et al. (2014) demonstrated the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction, showcasing the potential of utilizing similar compounds in complex organic syntheses and the exploration of gold carbenoid chemistry Wang, Huang, Shi, Rudolph, & Hashmi, 2014.
Crystal Structures : Research by Bats, Frost, and Hashmi (2001) on isomorphous benzenesulfonamide crystal structures detailed the significance of intermolecular interactions, providing insights into the structural analysis of similar sulfonamide compounds Bats, Frost, & Hashmi, 2001.
Chemical Reactivity and Applications
Aromatic Reactivities : Amin and Taylor (1978) investigated the reactivity of various positions in benzo[b]furan and benzo[b]thiophen, which could offer a foundation for understanding the reactivity of similar furan and thiophen derivatives in chemical syntheses Amin & Taylor, 1978.
Antimicrobial Activity : Arora, Saravanan, Mohan, and Bhattacharjee (2013) synthesized and evaluated the antimicrobial activity of Schiff bases derived from furan and thiophene compounds, suggesting possible antimicrobial applications for related sulfonamide derivatives Arora, Saravanan, Mohan, & Bhattacharjee, 2013.
Decarboxylative Claisen Rearrangement : Craig, King, Kley, and Mountford (2005) explored the decarboxylative Claisen rearrangement of furan-2-ylmethyl and thien-2-ylmethyl tosylacetates, highlighting a synthetic route that could be relevant for constructing complex molecules involving similar furan and thiophene moieties Craig, King, Kley, & Mountford, 2005.
Properties
IUPAC Name |
3-acetyl-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-15(21)17-4-2-6-19(12-17)26(22,23)20(13-16-8-10-24-14-16)9-7-18-5-3-11-25-18/h2-6,8,10-12,14H,7,9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYATGXJJMQKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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